

Spectroscopic Profile of Hexamethyl-s-trithiane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexamethyl-s-trithiane (also known as trithioacetone), a sulfur-containing heterocyclic organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for hexamethyl-s-trithiane is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the hexamethyl-s-trithiane molecule, which possesses a six-membered ring with alternating carbon and sulfur atoms and two methyl groups attached to each carbon, the ^1H and ^{13}C NMR spectra are expected to be simple. All 18 protons of the six methyl groups are chemically equivalent, as are the three quaternary carbons and the six methyl carbons.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Hexamethyl-s-trithiane

Nucleus	Chemical Shift (δ) ppm	Multiplicity
^1H	1.75	Singlet
^{13}C	32.1 (CH_3)	Quartet
52.8 (C)	Singlet	

Note: Predicted data based on spectral databases and chemical shift calculations. Experimental values may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of hexamethyl-s-trithiane is characterized by absorptions corresponding to C-H and C-S bond vibrations.

Table 2: Characteristic IR Absorption Bands for Hexamethyl-s-trithiane

Wavenumber (cm^{-1})	Vibration Type	Assignment
2950 - 2900	C-H Stretching	Geminal methyl groups
1440	C-H Bending	Geminal methyl groups
1375	C-H Bending	Geminal methyl groups
1360	C-H Bending	Geminal methyl groups
1150	C-H Bending	Geminal methyl groups
1085	C-S Stretching	Trithiane ring
643	C-S Stretching	Trithiane ring

Mass Spectrometry (MS)

The mass spectrum of hexamethyl-s-trithiane provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the National Institute of Standards and Technology (NIST) database.[\[1\]](#)[\[2\]](#)

Table 3: Key Mass Spectrometry Data (Electron Ionization) for Hexamethyl-s-trithiane

m/z	Relative Intensity (%)	Assignment
222	~20	[M] ⁺ (Molecular Ion)
148	~30	[M - C ₄ H ₈ S] ⁺
74	100	[C ₃ H ₆ S] ⁺ (Base Peak)
59	~40	[C ₃ H ₇] ⁺

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of hexamethyl-s-trithiane in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, for example, a Bruker Avance III HD 400 MHz or equivalent.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:

- Set the spectral width to approximately 220 ppm.
- Use a proton-decoupled pulse sequence.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

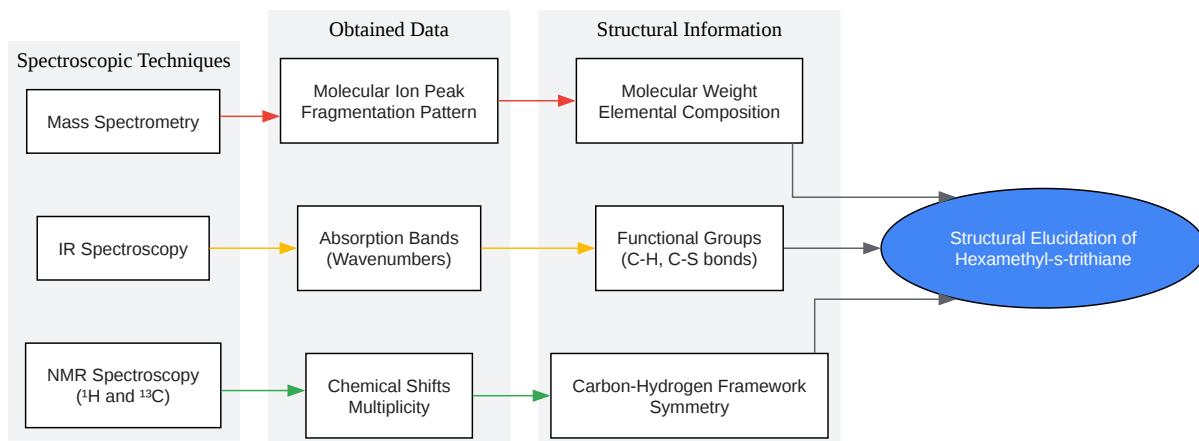
- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of finely ground hexamethyl-s-trithiane (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
 - Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl_4). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the solvent-filled cell.
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like hexamethyl-s-trithiane, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a compound like hexamethyl-s-trithiane is depicted in the following diagram.



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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of hexamethyl-s-trithiane.

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